N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide

Catalog No.
S13437876
CAS No.
61581-43-9
M.F
C12H11N5O4
M. Wt
289.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nit...

CAS Number

61581-43-9

Product Name

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide

IUPAC Name

N-(2-amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide

Molecular Formula

C12H11N5O4

Molecular Weight

289.25 g/mol

InChI

InChI=1S/C12H11N5O4/c1-6-9(18)10(16-12(13)14-6)15-11(19)7-4-2-3-5-8(7)17(20)21/h2-5,18H,1H3,(H3,13,14,15,16,19)

InChI Key

ZELBVQORSZRFNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)NC(=O)C2=CC=CC=C2[N+](=O)[O-])O

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide is a chemical compound characterized by its unique structure, which comprises a pyrimidine ring substituted with amino and hydroxy groups, and a nitrobenzamide moiety. Its molecular formula is C12H12N4O3C_{12}H_{12}N_{4}O_{3}, and it has a CAS number of 61581-43-9. This compound exhibits interesting properties that make it a subject of research in various fields, particularly in medicinal chemistry.

Due to its functional groups:

  • Nitration: The presence of the nitro group suggests that it can undergo electrophilic substitution reactions.
  • Reduction: The nitro group can be reduced to an amine under specific conditions, which may alter the compound's biological activity.
  • Condensation: The amino group can react with carbonyl compounds to form imines or amines, potentially leading to more complex structures.

Research indicates that N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide exhibits significant biological activities, including:

  • Antitumor Properties: It has been studied for its potential in inhibiting cancer cell proliferation.
  • Antibacterial Activity: Some studies have reported its effectiveness against various bacterial strains, suggesting a role as an antimicrobial agent .

The synthesis of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide typically involves several steps:

  • Starting Material Preparation: Synthesis begins with 2-amino-5-hydroxy-6-methylpyrimidine, which serves as a key intermediate.
  • Nitration Reaction: The target compound is synthesized through nitration of the appropriate benzamide derivative.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide has potential applications in:

  • Pharmaceutical Development: Its antitumor and antibacterial properties make it a candidate for drug development.
  • Biochemical Research: It can be used in studies exploring the mechanisms of action of similar compounds and their interactions within biological systems.

Interaction studies have shown that N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. These interactions may contribute to its observed biological activities, making it a valuable compound for further research into therapeutic applications.

Several compounds share structural similarities with N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-Amino-5-nitrobenzamideNitro group on benzeneAntibacterial properties
2-Amino-4-hydroxy-6-methylpyrimidineHydroxy and amino groupsAntitumor activity
N-(3-bromophenyl)-7-chloro-6-methoxyisoquinolineIsoquinoline structureTargets mitogen-activated protein kinase 10
N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol)]Benzodioxole and imidazole moietyPotential antitumor effects

Uniqueness

What sets N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide apart from these compounds is its specific combination of the pyrimidine ring with both amino and hydroxy substitutions, alongside the nitrobenzamide structure. This unique arrangement may confer distinct biological activities not found in other similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

289.08110385 g/mol

Monoisotopic Mass

289.08110385 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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